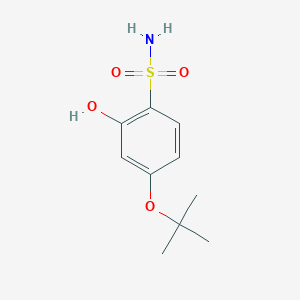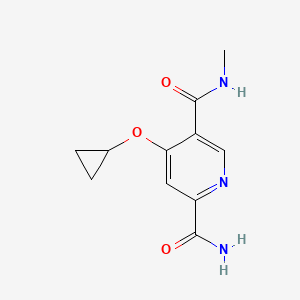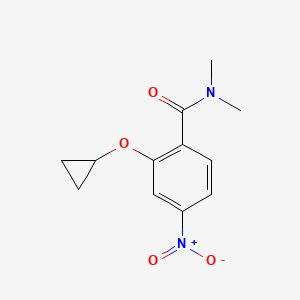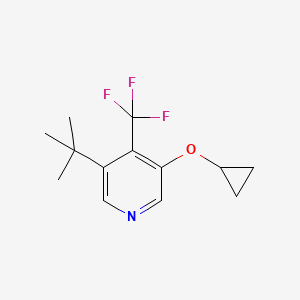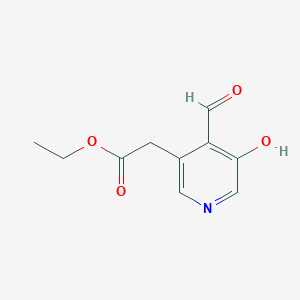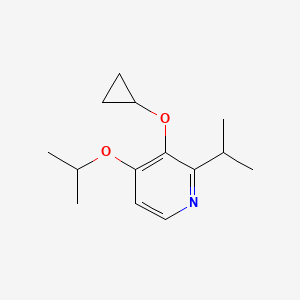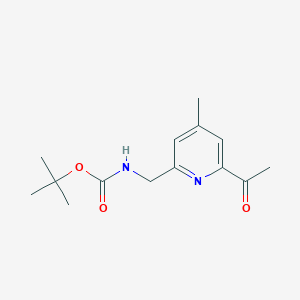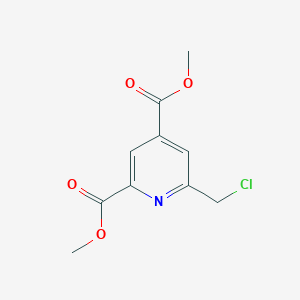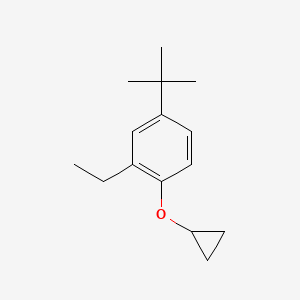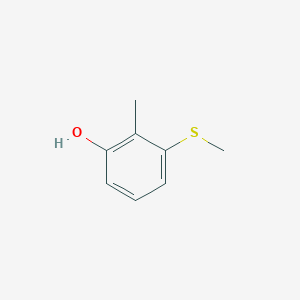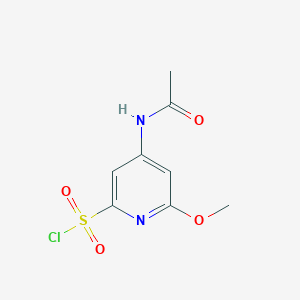
4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetylamino group at the 4-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 2-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the nitration of 6-methoxypyridine, followed by reduction to obtain 4-amino-6-methoxypyridine. This intermediate is then acetylated to form 4-(acetylamino)-6-methoxypyridine. The final step involves the sulfonylation of the acetylamino derivative using chlorosulfonic acid or a similar sulfonylating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the acetylamino and methoxy groups.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group .
Scientific Research Applications
4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This reactivity makes it useful in enzyme inhibition studies, where it can modify active site residues and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-methoxypyridine-2-sulfonyl chloride: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
4-(Acetylamino)-2-methoxypyridine-6-sulfonyl chloride: Positional isomer with different reactivity and properties.
4-(Acetylamino)-6-methoxypyridine-2-sulfonic acid: Hydrolyzed form with different solubility and reactivity.
Uniqueness
4-(Acetylamino)-6-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both acetylamino and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H9ClN2O4S |
|---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
4-acetamido-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O4S/c1-5(12)10-6-3-7(15-2)11-8(4-6)16(9,13)14/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
CURGRFIFMJJIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


